molecular formula C10H10ClFN2 B1523416 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride CAS No. 1333673-84-9

2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride

Cat. No. B1523416
M. Wt: 212.65 g/mol
InChI Key: OOBWGLZDZPTWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-3-methylphenyl)-1H-imidazole hydrochloride (FMH) is a small molecule that has been used in scientific research for a variety of applications. It is a member of the imidazole family, which is a class of organic compounds containing nitrogen, carbon, and hydrogen atoms. FMH has a unique combination of properties, such as low toxicity, low volatility, and low solubility, which make it an ideal candidate for a variety of research applications.

Scientific Research Applications

Imidazole Derivatives in Neurodegenerative Disease Imaging

  • β-Amyloid Imaging in Neurodegenerative Diseases: Research on 18F-FIBT, an imidazole derivative, indicates its potential for imaging β-amyloid depositions in Alzheimer's disease through PET scans. This compound binds to β-amyloid with high affinity and selectivity, suggesting its usefulness in diagnosing neurodegenerative diseases (Grimmer et al., 2018).

Anesthesia and Sedation

  • Anesthesia Induction: Studies have explored the use of midazolam, an imidazole derivative, for anesthesia induction in short surgical procedures. Midazolam has been compared with thiopental, showing slower recovery but fewer adverse reactions, such as hallucinations or excitement (Fragen & Caldwell, 1981).

Antifungal Applications

  • Treatment of Pityriasis Versicolor: Flutrimazole, another imidazole derivative, has been evaluated in clinical trials for its efficacy against pityriasis versicolor, a fungal skin infection. A study comparing flutrimazole shampoo 1% with ketoconazole shampoo 2% found comparable efficacy between the two treatments, with flutrimazole being well-tolerated and cosmetically acceptable to patients (Rigopoulos et al., 2007).

properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2.ClH/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10;/h2-6H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBWGLZDZPTWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=CN2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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